An In-Depth Technical Guide to the Mechanism of Action of Epetraborole Hydrochloride on Leucyl-tRNA Synthetase (LeuRS)
An In-Depth Technical Guide to the Mechanism of Action of Epetraborole Hydrochloride on Leucyl-tRNA Synthetase (LeuRS)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epetraborole is a novel, boron-containing antimicrobial agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2] Its unique mechanism of action, known as Oxaborole tRNA-Trapping (OBORT), offers a promising avenue for combating infections caused by multidrug-resistant bacteria.[3] This technical guide provides a comprehensive overview of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize the inhibition of LeuRS by epetraborole.
Core Mechanism of Action: Oxaborole tRNA-Trapping (OBORT)
Leucyl-tRNA synthetase is a crucial enzyme responsible for two key processes: the charging of transfer RNA with its cognate amino acid, leucine (aminoacylation), and the correction of errors by hydrolyzing mischarged tRNAs (editing or proofreading).[4] Epetraborole specifically targets the editing active site of LeuRS.[5][6]
The mechanism proceeds through the following steps:
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Adduct Formation: The boron atom within the epetraborole molecule forms a covalent adduct with the 2' and 3'-hydroxyl groups (the cis-diols) of the terminal adenosine (A76) of an uncharged tRNALeu molecule.[3]
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tRNA Trapping: This stable epetraborole-tRNALeu adduct then binds with high affinity to the editing active site of the LeuRS enzyme.[3]
-
Inhibition of Protein Synthesis: By trapping the tRNALeu in the editing site, epetraborole effectively prevents the tRNA from cycling to the aminoacylation site to be charged with leucine. This leads to a depletion of leucyl-tRNALeu, the essential substrate for incorporating leucine into nascent polypeptide chains, ultimately resulting in the cessation of protein synthesis and bacterial cell death.[3]
Quantitative Data
The inhibitory activity and binding affinity of epetraborole have been quantified through various biochemical and microbiological assays.
Enzyme Inhibition and Binding Affinity
The direct interaction between epetraborole and LeuRS has been characterized by determining its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).
| Parameter | Organism Source of LeuRS | Value | Method | Reference |
| IC50 | Escherichia coli | 0.31 µM | Aminoacylation Assay | [6][7] |
| Kd | Mycobacterium abscessus | 2.0 ± 0.1 µM | Isothermal Titration Calorimetry (ITC) | [5][8] |
| Kd | Mycobacterium tuberculosis | 2.3 ± 0.2 µM | Isothermal Titration Calorimetry (ITC) | [5][8] |
Antimicrobial Activity
The whole-cell activity of epetraborole is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Organism | Strain(s) | MIC Range / MIC50/MIC90 | Reference |
| Mycobacterium abscessus | 59 clinical isolates | MIC50: 0.125 mg/L; MIC90: 0.25 mg/L | [1] |
| Escherichia coli | ATCC 25922 | 0.5 - 4 µg/mL | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 4 µg/mL | [4] |
| Acinetobacter baumannii | Wild-type | MIC50: 2 µg/mL | [4] |
| Acinetobacter baumannii | Multidrug-resistant | MIC50: 8 µg/mL | [4] |
Resistance Profile
Resistance to epetraborole primarily arises from missense mutations within the editing domain of the leuS gene, which reduces the binding affinity of the epetraborole-tRNALeu adduct.
| Organism | Frequency of Resistance | Common LeuRS Mutations | Reference |
| Mycobacterium abscessus | 2 x 10-9 | G393V, T322I, T323P, S303L, Y421D, F321V | [5][8] |
| Pseudomonas aeruginosa | 4.8 x 10-8 | Not specified | [5] |
| Gram-negative species | 3.8 x 10-8 to 8.1 x 10-7 | Not specified | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of epetraborole.
LeuRS Aminoacylation Inhibition Assay (IC50 Determination)
This assay measures the ability of epetraborole to inhibit the aminoacylation (charging) of tRNALeu with leucine. The protocol is adapted from methods used for characterizing aminoacyl-tRNA synthetase inhibitors.
Workflow Diagram
Methodology
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Reagents and Buffers:
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Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM DTT, 0.1 mg/mL BSA.
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Enzyme: Purified recombinant bacterial LeuRS (e.g., from E. coli), final concentration ~20 nM.
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Substrates: ATP (2 mM), in vitro transcribed tRNALeu (5 µM), and [3H]-L-leucine (~20 µM, with high specific activity).
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Inhibitor: Epetraborole hydrochloride dissolved in DMSO, serially diluted to achieve a final concentration range from 0.01 µM to 100 µM.
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Quenching/Washing Solution: Cold 5% (w/v) Trichloroacetic Acid (TCA) containing 1 mM leucine.
-
-
Procedure:
-
Prepare a master mix containing assay buffer, LeuRS, ATP, and tRNALeu.
-
In a 96-well plate, add 1 µL of each epetraborole dilution (and DMSO for control wells).
-
Add 40 µL of the master mix to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the aminoacylation reaction by adding 10 µL of [3H]-L-leucine to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Spot 45 µL from each well onto glass fiber filter mats.
-
Immediately quench the reaction by immersing the filter mats in cold 5% TCA.
-
Wash the mats three times with cold 5% TCA (10 minutes each wash) followed by one wash with 95% ethanol to remove unincorporated radiolabeled leucine.
-
Dry the filter mats completely under a heat lamp.
-
Place the filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each epetraborole concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the epetraborole concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC) (Kd Determination)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]
Workflow Diagram
Methodology
-
Sample Preparation:
-
Protein: Purified LeuRS (e.g., M. abscessus LeuRS) at a concentration of 50 µM.
-
Ligand: Epetraborole hydrochloride at a concentration of 500 µM.
-
Buffer: Both protein and ligand must be in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heat of dilution effects.
-
-
Instrument Setup (e.g., MicroCal ITC200):
-
Temperature: 25°C.
-
Reference Power: 10 µcal/sec.
-
Stirring Speed: 750 rpm.
-
Injection Parameters: 19 injections total, with the first being 0.4 µL and subsequent injections being 2 µL, spaced 150 seconds apart.
-
-
Procedure:
-
Load approximately 200 µL of the LeuRS solution into the sample cell.
-
Load approximately 40 µL of the epetraborole solution into the injection syringe.
-
Place the assembly into the calorimeter and allow the system to thermally equilibrate.
-
Initiate the titration experiment. The instrument will automatically inject the ligand into the protein solution and record the resulting heat changes.
-
Perform a control titration by injecting epetraborole into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of epetraborole to LeuRS.
-
Fit the resulting binding isotherm using a one-site binding model (e.g., in Origin or similar software) to derive the thermodynamic parameters Kd, ΔH, and n.
-
Selection and Characterization of Resistant Mutants
This protocol is used to identify the genetic basis of resistance by selecting for mutants that can grow in the presence of epetraborole and then sequencing the leuS gene.[1][5]
Methodology
-
Mutant Selection:
-
Grow a large culture of the target bacterium (e.g., M. abscessus) to late-log phase in a suitable broth (e.g., 7H9 complete medium).
-
Plate a high density of cells (~109 CFUs) onto solid agar plates (e.g., 7H10 agar) containing epetraborole at concentrations of 4x, 8x, and 16x the predetermined MIC.
-
Incubate the plates under appropriate conditions until colonies appear (this can take several days to weeks for mycobacteria).
-
Isolate individual resistant colonies and re-streak them on fresh epetraborole-containing plates to confirm the resistance phenotype.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of CFUs in the initial inoculum.
-
-
Genomic DNA Extraction and Sequencing:
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Grow a liquid culture of each confirmed resistant isolate.
-
Extract genomic DNA using a suitable commercial kit or standard protocol (e.g., bead beating followed by phenol-chloroform extraction).
-
Amplify the entire leuS gene using high-fidelity PCR with primers designed to flank the gene's open reading frame.
-
Purify the PCR product.
-
Sequence the entire leuS amplicon using Sanger sequencing with a set of internal, overlapping primers.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain the full leuS sequence for each mutant.
-
Align the mutant leuS sequences with the wild-type leuS sequence from the parent strain.
-
Identify any nucleotide changes (mutations) and determine the resulting amino acid substitutions in the LeuRS protein.
-
Conclusion
Epetraborole hydrochloride inhibits bacterial protein synthesis through a sophisticated and specific mechanism of action that involves trapping tRNALeu in the editing site of LeuRS. This OBORT mechanism is distinct from that of most currently used antibiotics, making epetraborole a valuable candidate for treating infections caused by Gram-negative and mycobacterial pathogens. The quantitative data on its inhibitory potency, binding affinity, and resistance profile provide a solid foundation for its ongoing clinical development. The experimental protocols detailed herein represent the standard methodologies for characterizing this and other novel inhibitors of aminoacyl-tRNA synthetases.
References
- 1. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and In Vitro Transcription of a Transfer RNA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. an2therapeutics.com [an2therapeutics.com]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
